molecular formula C21H21O3P B13729926 alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) CAS No. 36871-68-8

alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol)

Cat. No.: B13729926
CAS No.: 36871-68-8
M. Wt: 352.4 g/mol
InChI Key: SKKGKCMFZMIDNS-UHFFFAOYSA-N
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Description

alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol): is a complex organic compound with the molecular formula C21H21O3P and a molecular weight of 352.3634 g/mol This compound is characterized by the presence of a phosphinylidene group bonded to two benzenemethanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) typically involves the reaction of benzylphosphonic dichloride with benzenemethanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the phosphinylidene group to a phosphine oxide or phosphine, depending on the reagents and conditions used.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or activators. They are also investigated for their interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound and its derivatives are studied for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. Their ability to modulate specific biochemical pathways makes them candidates for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator by binding to the active sites of enzymes, thereby modulating their activity. The phosphinylidene group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other electrophilic species.

Comparison with Similar Compounds

  • (Benzylphosphoryl)bis(phenylmethanol)
  • Tertiary phosphine oxides
  • Phosphinates
  • Phosphonates

Comparison:

  • Uniqueness: alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) is unique due to the presence of the phosphinylidene group, which imparts distinct chemical reactivity and binding properties compared to other similar compounds.
  • Chemical Properties: While tertiary phosphine oxides and phosphinates share some reactivity patterns, the specific arrangement of the phosphinylidene group in alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) provides unique steric and electronic effects that influence its behavior in chemical reactions .

Properties

CAS No.

36871-68-8

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

[benzyl-[hydroxy(phenyl)methyl]phosphoryl]-phenylmethanol

InChI

InChI=1S/C21H21O3P/c22-20(18-12-6-2-7-13-18)25(24,16-17-10-4-1-5-11-17)21(23)19-14-8-3-9-15-19/h1-15,20-23H,16H2

InChI Key

SKKGKCMFZMIDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(C(C2=CC=CC=C2)O)C(C3=CC=CC=C3)O

Origin of Product

United States

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